molecular formula C63H87N13O19S2 B1679299 Pentetreotide CAS No. 138661-02-6

Pentetreotide

Cat. No.: B1679299
CAS No.: 138661-02-6
M. Wt: 1394.6 g/mol
InChI Key: CNLWNYCFDMAZCB-UTSLKGGTSA-N
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Description

Pentetreotide is a synthetic somatostatin analogue conjugated with diethylenetriaminepentaacetic acid (DTPA) and radiolabeled with Indium-111 (¹¹¹In). It binds to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, enabling scintigraphic imaging of neuroendocrine tumors (NETs) and other SSTR-positive malignancies . Its clinical utility lies in diagnosing, staging, and monitoring tumors such as gastroenteropancreatic NETs, pheochromocytomas, and breast cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentetreotide is synthesized by conjugating a somatostatin analogue, octreotide, with a chelating agent, diethylenetriaminepentaacetic acid (DTPA). The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated SPPS equipment. The chelation and radiolabeling steps are carried out in specialized facilities equipped to handle radioactive materials. The final product is formulated and packaged in a sterile environment to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Pentetreotide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is Indium-111 this compound, which is used for imaging neuroendocrine tumors .

Scientific Research Applications

Pentetreotide, particularly when combined with Indium-111 (In-111), is a radiopharmaceutical agent primarily used in nuclear medicine for the diagnosis, localization, and management of neuroendocrine tumors (NETs) . This compound, also known as Indium-111 this compound, is a synthetic analogue of somatostatin, a naturally occurring hormone that inhibits the secretion of other hormones .

Diagnostic Tool for Neuroendocrine Tumors

Indium-111 this compound is a diagnostic tool for neuroendocrine tumors, including gastroenteropancreatic neuroendocrine tumors (GEP-NETs), carcinoid tumors, and pituitary tumors . After administration, the compound binds to somatostatin receptors, particularly subtypes 2 (sst2) and 5 (sst5), which are highly expressed on NET cells . The Indium-111 isotope emits gamma radiation, which is detected by a gamma camera to visualize the distribution and localization of somatostatin receptors within the body . The technique, known as Octreoscan or somatostatin receptor scintigraphy (SRS), is valuable in determining the presence, extent, and spread of neuroendocrine tumors .

Monitoring Treatment Progress and Tumor Recurrence

Beyond initial diagnosis, Indium-111 this compound is used to monitor the progress of treatment and detect any recurrence of tumors . Octreoscan can help differentiate between tumor types, identify suitable candidates for somatostatin analogue therapy, and evaluate the effectiveness of the treatment .

Localizing Ectopic ACTH-Producing Tumors

Indium-111 this compound is valuable for localizing ectopic adrenocorticotropic hormone (ACTH) producing tumors responsible for Cushing’s syndrome . It also helps in differentiating between malignant and benign tumors .

Imaging Protocols

Imaging protocols generally require imaging 4 and 24 hours after the injection of Indium-111 this compound, using SPECT or SPECT/CT techniques .

Therapeutic Efficacy of High-Activity Indium-111 this compound

High-activity Indium-111 this compound has demonstrated therapeutic benefits in patients with metastatic NETs . A retrospective study showed that 70% of patients treated with high-activity 111In-pentetreotide experienced some benefit for at least 6 months after treatment, and 31% maintained sustained benefits at 18 months . The treatment was well-tolerated, without significant toxicity . Another study reported that at least 75% of patients showed some benefit from the treatment, with 31% achieving an objective response and 44% experiencing tumor stability .

Comparison with other Imaging Techniques

A study comparing 111In-pentetreotide scintigraphy with 68Ga-DOTATATE PET found that the detection rate of lesions smaller than 2 cm was significantly lower with 111In-pentetreotide planar imaging and SPECT compared to lesions 2 cm or larger . This suggests that 68Ga-DOTATATE PET may be more sensitive for detecting smaller lesions .

Factors Affecting Uptake

It is important to consider factors that may affect the uptake of 111In-pentetreotide in tumors. Not all cells within a tumor have equal uptake of 111In-pentetreotide due to the non-homogeneous nature of tumors . Increased uptake may also be seen in non-cancerous conditions that express somatostatin receptors, such as thyroid disease or subacute inflammation, and may occur as a normal physiologic variant . The sensitivity of scintigraphy with indium In-111 this compound may be reduced in patients concurrently receiving therapeutic doses of octreotide acetate .

Limitations

Mechanism of Action

Pentetreotide exerts its effects by binding to somatostatin receptors, predominantly subtypes 2 and 5, which are overexpressed on the surface of neuroendocrine tumor cells. Once bound, the radiolabeled compound emits gamma radiation, which can be detected using a gamma camera. This allows for the visualization and localization of somatostatin receptor-positive tumors .

Comparison with Similar Compounds

Diagnostic Sensitivity and Specificity

Compound Sensitivity (%) Specificity (%) Key Findings
¹¹¹In-Pentetreotide 50–72 85–100 Detects 50% of metastatic sites in small-cell lung cancer (SCLC) ; 72% sensitivity in carcinoid tumors .
⁶⁸Ga-DOTATATE 85–95 90–98 Superior detection rates for lesions <2 cm compared to ¹¹¹In-pentetreotide; changes clinical management in 23–72% of cases .
¹²³I-MIBG 60–75 90–95 Higher concordance with pentetreotide in neuroblastoma (85%) but misses receptor-negative tumors .
¹⁸F-FDG 70–90 75–85 Complements this compound in dedifferentiated tumors via "flip-flop effect" .
  • Key Insight : ⁶⁸Ga-DOTATATE PET/CT outperforms ¹¹¹In-pentetreotide SPECT in sensitivity (72% vs. 38–50%) and spatial resolution (<4 mm vs. >5 mm), particularly for small lesions .

Neuroblastoma and Pheochromocytoma

  • ¹¹¹In-Pentetreotide : Detects 10/15 metastatic neuroblastoma sites vs. 3/15 for Tc-99m (V)DMSA . However, ¹²³I-MIBG remains preferred for staging due to higher specificity in catecholamine-secreting tumors .
  • ⁶⁸Ga-DOTATATE : Identifies SSTR-positive lesions missed by MIBG, enabling targeted radiotherapy .

Breast Cancer

  • ¹¹¹In-Pentetreotide : Shows uptake in 75% (18/24) of breast cancers, with bilaterally increased uptake in clinically unilateral cases .

Chordomas

Technological Advancements: SPECT vs. PET

Parameter ¹¹¹In-Pentetreotide (SPECT) ⁶⁸Ga-DOTATATE (PET)
Spatial Resolution 10–15 mm 4–5 mm
Imaging Time 24–48 hours post-injection 1–2 hours post-injection
Lesion Size Detection Limited for <2 cm lesions Effective for <1 cm lesions
Radiation Dose ~6.8 mSv ~3.5 mSv
  • Key Studies : Hope et al. (2016) demonstrated that ⁶⁸Ga-DOTATATE qualified 72% of patients for peptide receptor radionuclide therapy (PRRT) vs. 23% with ¹¹¹In-pentetreotide .

Prognostic and Therapeutic Implications

  • Receptor Expression: Tumors with high ¹¹¹In-pentetreotide uptake correlate with better differentiation and prognosis, while ¹⁸F-FDG avidity indicates aggressive, poorly differentiated tumors .
  • Therapeutic Guidance : SSTR PET identifies candidates for PRRT, whereas ¹¹¹In-pentetreotide may understage patients with small metastases .

Q & A

Basic Research Questions

Q. What are the key methodological differences between [¹¹¹In]Pentetreotide SPECT/CT and [⁶⁸Ga]DOTATATE PET/CT in neuroendocrine tumor (NET) imaging?

  • Answer : [¹¹¹In]this compound targets somatostatin receptors (SSTR2/5) via gamma emissions (171–245 keV), requiring SPECT/CT with imaging at 24–48 hours post-injection. In contrast, [⁶⁸Ga]DOTATATE PET/CT leverages positron emission and higher SSTR2 affinity, enabling superior spatial resolution and same-day imaging. Sensitivity for lesion detection is significantly higher with [⁶⁸Ga]DOTATATE (95.1% vs. 30.9% for [¹¹¹In]this compound in GEP-NETs) . Researchers should prioritize PET/CT for staging but may use SPECT/CT for institutions lacking PET infrastructure.

Q. How does SSTR subtype expression influence [¹¹¹In]this compound biodistribution and tumor uptake?

  • Answer : Tumor uptake correlates with SSTR2/5 density, necessitating pre-imaging immunohistochemical validation of receptor expression. Protocols should include quantification of receptor density via biopsy or prior imaging. False negatives occur in tumors with low SSTR2 expression (e.g., insulinomas), requiring complementary imaging (e.g., [¹⁸F]FDG PET for aggressive subtypes) .

Q. What are the standard protocols for radiolabeling and quality control of [¹¹¹In]this compound?

  • Answer : Radiolabeling involves chelating indium-111 to the DTPA moiety of this compound. Quality control requires HPLC or TLC to confirm ≥95% radiolabeling efficiency. Stability testing under physiological conditions (e.g., 37°C, 24 hours) is critical to ensure in vivo integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in lesion detection rates between [¹¹¹In]this compound and anatomical imaging in multicenter trials?

  • Answer : Use a consensus adjudication panel combining blinded reads from nuclear medicine specialists and radiologists. Statistical methods like Cohen’s kappa or McNemar’s test quantify inter-modality agreement. In a prospective study, [⁶⁸Ga]DOTATATE detected 95.1% of lesions vs. 45.3% for CT/MRI, highlighting the need for hybrid imaging protocols in trial design .

Q. What statistical approaches are optimal for comparing therapeutic outcomes of [¹¹¹In]this compound PRRT across heterogeneous historical cohorts?

  • Answer : Apply propensity score matching to adjust for covariates (e.g., tumor grade, prior therapies). Meta-analyses should use random-effects models to account for variability in dosing (180–500 mCi) and patient selection. Early trials showed response rates correlated with SSTR2 expression (p<0.001), emphasizing stratified analysis .

Q. How can experimental designs improve the detection of low SSTR-expressing NETs using [¹¹¹In]this compound?

  • Answer : Implement dose escalation studies (e.g., 500 mCi vs. 180 mCi) to enhance target-to-background ratios. Co-administration with somatostatin analogues (e.g., octreotide) may reduce renal uptake, improving tumor visualization. Preclinical models with SSTR2-knockdown xenografts can validate specificity .

Q. What methodologies address batch-to-batch variability in [¹¹¹In]this compound synthesis for preclinical studies?

  • Answer : Standardize peptide synthesis with HPLC purification and mass spectrometry (MS) validation. For radiolabeling, use fixed molar activities (e.g., 10 MBq/μg) and track stability across batches. Include internal controls (e.g., receptor-binding assays) to confirm biological activity .

Q. Methodological Frameworks

Q. How to formulate a PICOT question for a trial comparing [¹¹¹In]this compound and [⁶⁸Ga]DOTATATE in recurrent NETs?

  • Answer :

  • P : Adults with recurrent, SSTR2-positive GEP-NETs
  • I : [⁶⁸Ga]DOTATATE PET/CT
  • C : [¹¹¹In]this compound SPECT/CT
  • O : Progression-free survival (PFS) at 12 months
  • T : Longitudinal follow-up (24 months)
  • Rationale : This structure ensures comparability in receptor-positive populations and clinically relevant endpoints .

Q. What ethical considerations are critical when designing trials with high-activity [¹¹¹In]this compound?

  • Answer : Justify radiation exposure (effective dose ~45 mSv) via risk-benefit analysis for progressive NETs. Include renal function monitoring (e.g., GFR) due to renal tracer retention. IRB protocols must address informed consent for off-label use in jurisdictions where [¹¹¹In]this compound is not approved for therapy .

Q. Data Presentation and Publication Standards

Q. What are best practices for presenting [¹¹¹In]this compound imaging data in manuscripts?

  • Answer : Use standardized uptake value (SUV) thresholds (e.g., SUVmax >2.5) for lesion classification. Include SPECT/CT fusion images in figures with arrows highlighting key lesions. Tables should compare detection rates (per-patient and per-lesion) with 95% confidence intervals .

Q. How to handle missing data in retrospective analyses of [¹¹¹In]this compound therapy studies?

  • Answer : Apply multiple imputation for variables like tumor grade or receptor density, assuming missing-at-random (MAR) mechanisms. Sensitivity analyses (e.g., complete-case vs. imputed datasets) validate robustness. Disclose missing data rates in limitations .

Properties

CAS No.

138661-02-6

Molecular Formula

C63H87N13O19S2

Molecular Weight

1394.6 g/mol

IUPAC Name

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49?,50+,56+/m1/s1

InChI Key

CNLWNYCFDMAZCB-UTSLKGGTSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Appearance

Solid powder

Key on ui other cas no.

138661-02-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

111 In -pentetreotide
111-indium-pentetreotide
In-111 pentetreotide
indium In 111 pentetreotide
indium ln-111 pentetreotide
indium-pentetreotide
OctreoScan
OctreoScan 111
pentetreotide

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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